molecular formula C6H14N2O B3051201 (2R)-2-Amino-3,3-dimethylbutanamide CAS No. 319930-78-4

(2R)-2-Amino-3,3-dimethylbutanamide

Cat. No. B3051201
CAS RN: 319930-78-4
M. Wt: 130.19 g/mol
InChI Key: QCVCCWSPZIUXEA-BYPYZUCNSA-N
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Description

(2R)-2-Amino-3,3-dimethylbutanamide is a chiral compound that is synthesized from L-isoleucine. It has a molecular weight of 131.19 g/mol and a chemical formula of C6H14N2O. Although it is not a naturally occurring amino acid, it has been found to have unique properties that make it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3,3-dimethylbutanamide is not well understood. However, it has been found to have a unique stereochemistry that makes it a useful building block in the synthesis of chiral compounds.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating, which makes it a promising candidate for various applications.

Advantages and Limitations for Lab Experiments

The advantages of using (2R)-2-Amino-3,3-dimethylbutanamide in lab experiments include its unique stereochemistry, non-toxicity, and non-irritating properties. However, its limitations include its limited solubility in water and its relatively high cost.

Future Directions

There are many potential future directions for the research on (2R)-2-Amino-3,3-dimethylbutanamide. Some of these directions include studying its potential as a ligand in catalytic reactions, as a component in polymer synthesis, and as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Further research is also needed to understand its mechanism of action and its biochemical and physiological effects.
In conclusion, this compound is a promising compound that has unique properties and potential applications in various fields. Its synthesis method is relatively simple, and it has been found to be non-toxic and non-irritating. Although its mechanism of action and biochemical and physiological effects are not well understood, further research is needed to explore its potential as a chiral building block, a ligand in catalytic reactions, and a component in polymer synthesis.

Scientific Research Applications

(2R)-2-Amino-3,3-dimethylbutanamide has been the subject of scientific research due to its potential applications in various fields. It has been studied for its use as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has also been studied for its potential as a ligand in catalytic reactions and as a component in polymer synthesis.

properties

IUPAC Name

(2R)-2-amino-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H2,8,9)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVCCWSPZIUXEA-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436596
Record name d-tert-leucine amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

319930-78-4
Record name tert-Leucinamide, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319930784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name d-tert-leucine amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-LEUCINAMIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIR9JU6U4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In the same way as in example VIII, an incubation was carried out with DL-tertiary leucine amide. Analysis of the remaining reaction mixture after 8 hours showed that both L-tertiary leucine and D-tertiary leucine amide with an e.e. of ≥99% were present in the reaction mixture.
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Synthesis routes and methods II

Procedure details

In accordance with the process described in JP Patent Application Laying Open (Kokai) No. 62-55097, Enterobacter cloacae N-7901 (FERM BP-873) was cultured. 1 L of culture solution was centrifuged, and the wet cells were then suspended in distilled water to prepare a 800 g cell suspension. 200 g of D,L-tert-leucine amide was dissolved in this suspension, and the solution was then allowed to react at 40° C. for 52 hours. After the reaction, cells were removed by centrifugation and 970 g of an aqueous solution containing 10% by mass each of L-tert-leucine and D-tert-leucine amide was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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